molecular formula C12H17N5O2S B3825373 N,N-diethyl-N'-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine

N,N-diethyl-N'-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine

Cat. No.: B3825373
M. Wt: 295.36 g/mol
InChI Key: HSGHJVTYQZAALK-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine: is a complex organic compound that features a benzothiadiazole core substituted with a nitro group and an ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine typically involves multi-step organic reactions. One common method includes:

    Substitution: The substitution of the nitro group with an ethanediamine moiety.

    Alkylation: The alkylation of the amine groups with diethyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The ethanediamine moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from substitution reactions involving the ethanediamine moiety.

Scientific Research Applications

N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethanediamine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N’-(4-amino-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine
  • N,N-diethyl-N’-(4-chloro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine

Uniqueness

N,N-diethyl-N’-(4-nitro-2,1,3-benzothiadiazol-5-yl)-1,2-ethanediamine is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activity. This sets it apart from similar compounds with different substituents on the benzothiadiazole ring.

Properties

IUPAC Name

N',N'-diethyl-N-(4-nitro-2,1,3-benzothiadiazol-5-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-3-16(4-2)8-7-13-10-6-5-9-11(15-20-14-9)12(10)17(18)19/h5-6,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGHJVTYQZAALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C(C2=NSN=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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